| Property Category | Details |
|---|---|
| IUPAC Name | S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1] |
| CAS Registry Number | 78-57-9 [1] |
| Molecular Formula | C₆H₁₂N₅O₂PS₂ [1] |
| Molecular Weight | 281.30 g/mol [1] |
| Chemical Class | Organophosphate, Organothiophosphate [1] |
| Mode of Action | Systemic acetylcholinesterase (AChE) inhibitor [1] |
| Physical State | Colourless crystalline powder [1] |
| Melting Point | 165 °C (decomposes before boiling) [1] |
| Water Solubility | 240 mg/L at 20 °C (moderate) [1] |
| Octanol-Water Partition Coefficient (Log P) | 1.2 (indicates low lipophilicity) [1] |
| Aspect | Details |
|---|---|
| Primary Historical Use | Insecticide used as seed dressing or soil treatment to control sucking and chewing insects (e.g., aphids) [1] |
| Example Applications | Sugarbeet, Groundnuts, Potatoes [1] |
| Example Formulations | Sayphos, Saphizon [1] |
| Introduction Date | 1960s [1] |
| Current Status in the EU | Not approved [1] |
| Current Status in the US | Not approved; registration discontinued [2] |
| Status in India | Banned from manufacture, import, and use [3] |
| WHO Classification | Obsolete [2] |
Menazon's primary mode of action is the inhibition of acetylcholinesterase (AChE) in the nervous system [1]. Research has also explored its potential to induce oxidative stress.
The following diagram illustrates the established and hypothesized pathways of this compound's toxicity based on research studies:
This compound's primary AChE inhibition and secondary oxidative stress pathways.
For researchers investigating the mechanisms of organophosphate toxicity, the following detailed methodology from a key study on this compound-induced oxidative stress is provided.
Chronic Toxicity and Oxidative Stress in Rat Red Blood Cells (RBCs) [4] This 2006 study investigated the relationship between chronic this compound exposure and oxidative stress in a rat model.
While no longer used in agriculture, this compound remains a compound of interest in specific, controlled research contexts [2]:
Menazon is an organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor. The table below summarizes its core chemical and biochemical characteristics [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1] |
| CAS Registry Number | 78-57-9 [1] [2] |
| Chemical Formula | C₆H₁₂N₅O₂PS₂ [1] [2] |
| Molecular Weight | 281.30 g/mol [1] [2] |
| Pesticide Type | Obsolete organophosphate insecticide (seed dressing) [1] |
| Mode of Action | Systemic acetylcholinesterase (AChE) inhibitor [1] |
| IRAC MoA Classification | 1B (Organophosphates) [1] |
| Physical State | Colourless crystalline powder [1] |
| Melting Point | 165 °C [1] |
| Water Solubility | 240 mg/L at 20°C (moderate) [1] |
This compound is an irreversible inhibitor of acetylcholinesterase, meaning it permanently inactivates the enzyme until the body synthesizes new ones [3].
AChE Catalytic Mechanism: The normal function of AChE is to rapidly terminate nerve impulse transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline. The catalytic process occurs at the esteratic subsite, which features a catalytic triad of amino acids: serine (Ser-200), histidine (His-440), and glutamate (Glu-327) [3] [4]. The serine residue plays a critical role in nucleophilic attack on the substrate [3].
Inhibition by this compound: As an organophosphate, this compound phosphorylates the critical serine residue within AChE's active site. This phosphorylation blocks the enzyme's ability to bind and hydrolyze acetylcholine, leading to an accumulation of ACh in the synaptic cleft. This excess ACh causes hyperstimulation of muscarinic and nicotinic receptors, resulting in disrupted neurotransmission and the toxic effects associated with organophosphate poisoning [3].
The following diagram illustrates this inhibition mechanism:
This compound inhibits AChE by phosphorylating a critical serine residue, preventing acetylcholine breakdown [3].
The following table summarizes key experimental approaches used to study AChE inhibition, applicable to this compound and other inhibitors. These methods allow researchers to determine inhibitory potency (IC₅₀), study inhibition kinetics, and visualize enzyme-ligand interactions [5] [6] [7].
| Method | Principle | Key Reagents/Components | Typical Workflow |
|---|
| Ellman's Spectrophotometric Assay [6] [7] | AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion measured at 412 nm. | Acetylthiocholine (substrate), DTNB (chromogen), electric eel/brain AChE [6] [7]. | 1. Incubate AChE with inhibitor. 2. Add substrate and DTNB. 3. Monitor absorbance change over time. | | Colorimetric Biosensor (Dipstick) [6] | AChE immobilized on cellulose hydrolyzes chromogenic substrate (e.g., indoxylacetate), producing a color change (blue indigo) inhibited by neurotoxins. | Cellulose matrix, immobilized AChE, indoxylacetate or other chromogenic substrate [6]. | 1. Apply sample to biosensor. 2. Incubate. 3. Add substrate or use pre-loaded substrate. 4. Assess color intensity by naked eye or scanner. | | Kinetic Analysis [7] | Determines mode of inhibition (competitive, non-competitive, mixed) and constants (Ki, Km, Vmax) by measuring reaction rates at varying substrate/inhibitor concentrations. | Microplate reader, varying concentrations of substrate (acetylthiocholine) and inhibitor [7]. | 1. Measure initial reaction rates under different conditions. 2. Plot data (e.g., Lineweaver-Burk). 3. Determine inhibition model and constants. | | Molecular Docking [7] | Computational simulation predicts binding conformation and affinity between inhibitor (ligand) and AChE active site. | AChE crystal structure (e.g., from Protein Data Bank), ligand structure, docking software [7]. | 1. Prepare protein and ligand structures. 2. Define active site (e.g., CAS, PAS). 3. Run docking simulation. 4. Analyze binding pose and interactions. |
The workflow for a typical colorimetric biosensor assay can be visualized as follows:
Generalized workflow for a colorimetric AChE biosensor assay used in inhibitor screening [6].
While this compound itself is an obsolete pesticide, research on its mechanism remains relevant for understanding organophosphate toxicity and detoxification strategies [3] [2]. Furthermore, the AChE inhibition assay is a vital tool in modern drug discovery, particularly for neurodegenerative diseases like Alzheimer's [4] [8].
Current research explores new classes of AChE inhibitors, including:
While direct data on Menazon is unavailable, research on other organophosphorus pesticides can illustrate the type of environmental fate and toxicity data that researchers typically seek. The table below summarizes key information for diazinon as an example:
| Pesticide | Key Environmental Fate & Toxicity Data | Primary Degradation Methods |
|---|
| Diazinon | • Water Solubility: 40 mg/L at 25°C [1] • Octanol-Water Partition Coefficient (log Kow): 3.81 [1] • Toxicity (LD50): Varies by organism; classified as moderately hazardous (Class II) by WHO [1] • Primary Toxic Mechanism: Inhibits acetylcholinesterase (AChE), causing neurotoxicity [1] | • Microbial Degradation: By strains like Ochrobactrum sp. and Serratia marcescens [1] • Enzymatic Degradation: Via hydrolases, laccases, and cytochrome P450 [1] • Advanced Oxidation Processes (AOPs): Electro-Fenton process achieved high degradation efficiency [2] |
Although specific protocols for this compound are not found, the diagram below outlines a generalized experimental workflow for studying the environmental fate and toxicity of a pesticide, integrating concepts from the broader literature [3]. This can serve as a framework for designing a this compound study.
Generalized workflow for pesticide fate and toxicity analysis.
Given the lack of direct data, you may need to pursue alternative research strategies:
Menazon's primary toxic effect comes from inhibiting acetylcholinesterase. The diagram below illustrates this process and a potential mitigation strategy.
This compound requires metabolic activation to inhibit AChE, leading to toxic effects. Research explores inhibiting this activation with menadione [1].
The table below provides a consolidated view of key toxicity data and physicochemical properties for this compound.
| Aspect | Details |
|---|---|
| Mammalian Toxicity (Acute Oral LD₅₀) | Rat: 890 mg/kg [2] |
| Ecotoxicity | Birds (Acute LD₅₀): 487 mg/kg [2] |
| Physicochemical Properties | Water Solubility (at 20°C): 240 mg/L (Moderate) [2] Log P: 1.2 (Low) [2] | | Oxidative Stress (RBC study in Rats) | Findings: Increased CAT/SOD activity, decreased AChE activity, increased lipid peroxidation after 2-week exposure [3] |
For researchers, the following methodology from published studies can serve as a guide for evaluating this compound-induced oxidative stress.
Although this compound is obsolete, research provides valuable insights. The exploration of menadione to inhibit the CYP450-mediated activation of organophosphates represents a novel approach to mitigating toxicity [1]. Studying the oxidative stress pathway helps understand the secondary mechanisms of organophosphate toxicity beyond AChE inhibition [3].
Menazon acts as a systemic acetylcholinesterase (AChE) inhibitor [1] [2]. By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synapses of the nervous system, leading to its accumulation, continuous nerve impulse transmission, paralysis, and eventual death of the insect [1] [2].
The table below summarizes key technical data for this compound:
| Property | Description / Value |
|---|---|
| IUPAC Name | S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1] |
| CAS Registry Number | 78-57-9 [1] [2] |
| Molecular Formula | C₆H₁₂N₅O₂PS₂ [1] [2] |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor [1] [2] |
| IRAC MoA Classification | 1B (Organophosphates) [1] |
| Chemical Class | Organophosphate insecticide; Organothiophosphate insecticide [1] |
| Water Solubility | 240 mg/L at 20°C [1] |
| Octanol-Water Partition Coefficient (Log P) | 1.2 [1] |
| Mammalian Acute Oral LD₅₀ | 890 mg/kg (moderate toxicity) [1] |
While this compound is not a current drug, modern computational biology provides powerful frameworks for predicting drug-target interactions. These methods are highly relevant for researchers investigating mechanisms of action.
PMF is a collaborative filtering algorithm that predicts unknown drug-target interactions by decomposing a known interaction matrix into lower-dimensional latent variable matrices [3].
Workflow of the PMF method for predicting drug-target interactions.
Another advanced approach analyzes the network proximity between drug targets and disease modules within the human protein-protein interactome [4]. The separation score (sAB) quantifies the relationship between two drugs' targets [4].
The "Complementary Exposure" model for effective drug combinations, where two drugs target separate neighborhoods within the same disease module [4].
This compound serves as a classic example of acetylcholinesterase inhibition, but its status as an obsolete pesticide means it is not a model for modern human drug development [1] [2]. The computational methodologies highlighted represent the current frontier for rational drug and combination therapy discovery.
For researchers, focusing on these modern computational techniques provides a more fruitful path for understanding polypharmacology and de novo drug-target interactions than further investigation into this compound itself.
Menazon (CAS 78-57-9) represents a significant milestone in the development of organophosphate insecticides during the mid-20th century. First developed in the 1950s, this compound emerged from the extensive organophosphate research programs that followed the pioneering work of Gerhard Schrader in the 1930s-1940s. This compound was specifically engineered as a systemic aphicide, characterized by its unique structural configuration incorporating a triazine moiety alongside the characteristic organophosphate structure. Imperial Chemical Industries (ICI) played a crucial role in its development and commercialization, promoting it as "the safe systemic aphis killer" in their 1963 publications. The compound's systemic properties allowed it to be absorbed by plant roots and transported throughout plant tissues, distinguishing it from contact insecticides and enabling effective control of sucking insects, particularly aphids, through soil or seed treatment applications [1].
The historical significance of this compound lies in its position within the broader organophosphate revolution that began in the 1950s, alongside compounds such as dimethoate, demeton-S-methyl, mevinphos, and phorate. During its period of active use from the 1960s through the 1980s, this compound established itself as a specialized tool for aphid control across diverse agricultural systems, including sugar beets, groundnuts, potatoes, fruit crops, and various vegetable crops. Research conducted in the 1970s demonstrated its particular effectiveness against species such as Aphis fabae, Myzus persicae, and Acyrthosiphon pisum, with Ugandan studies showing effectiveness against Aphis craccivora (the vector of rosette disease in groundnuts) at application rates of 294 grams active ingredient per hectare [1].
This compound, chemically designated as S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate, possesses a distinct molecular architecture that combines phosphorodithioate and triazine components. This hybrid structure contributes to its specific biological activities and physicochemical properties. The compound has a molecular formula of C₆H₁₂N₅O₂PS₂ and a molecular weight of 281.3 g/mol, forming colorless crystals with a melting point of 164-166°C [1].
The this compound molecule features several notable structural elements:
This combination creates a molecule with both hydrophilic and lipophilic properties, contributing to its systemic activity in plants [1].
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Conditions |
|---|---|---|
| Molecular Formula | C₆H₁₂N₅O₂PS₂ | - |
| Molecular Weight | 281.3 g/mol | - |
| CAS Registry Number | 78-57-9 | - |
| Melting Point | 164-166°C | - |
| Water Solubility | 240 mg/L | 20°C |
| Solubility in Organic Solvents | 200 g/kg in 2-ethoxyethanol 250 g/kg in 2-methoxyethanol 150 g/kg in tetrahydrofurfuryl alcohol 100 g/kg in ethylene glycol | Room temperature | | General Solubility Profile | Low solubility in water & organic solvents Generally soluble to about 10-20% in hydroxylic solvents | Room temperature | | IUPAC Name | 6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine | - | | SMILES Notation | COP(=S)(OC)SCC1=NC(=NC(=N1)N)N | - | | InChI Key | SUYHYHLFUHHVJQ-UHFFFAOYSA-N | - |
This compound demonstrates limited aqueous solubility (240 mg/L at 20°C) but shows appreciable solubility in hydroxylic solvents such as 2-ethoxyethanol (200 g/kg), 2-methoxyethanol (250 g/kg), tetrahydrofurfuryl alcohol (150 g/kg), and ethylene glycol (100 g/kg). This solubility profile reflects its amphiphilic character and contributes to its formulation characteristics and environmental behavior. The compound is commercially available as "Saphicol," a stable nonaqueous suspension containing 40% this compound [1] [2].
During its operational period, this compound was primarily employed for controlling sucking and chewing insects, with particular efficacy against aphid species that served as vectors for plant viral diseases. Its systemic properties made it particularly valuable for integrated pest management programs, as research indicated that it was relatively harmless to most non-target insect species and aphid predators, providing important selectivity in agricultural systems where preservation of beneficial insects was crucial [1].
Table 2: Historical Use Patterns of this compound in Agriculture
| Application Method | Target Crops | Target Pests | Application Rate |
|---|---|---|---|
| Soil Treatment | Sugar beets, potatoes, various vegetables | Aphid species | Varies by crop and infestation |
| Seed Dressing | Groundnuts, various field crops | Aphid vectors | Standard formulation rates |
| Foliar Application | Fruit crops, vegetables, tobacco | Aphids, other sucking insects | 294 g active ingredient/hectare (example rate) |
| Systemic Uptake | Wide range of agricultural crops | Hidden feeding insects | Through root absorption |
The versatility of application methods allowed this compound to address pest problems that were challenging for traditional contact insecticides, particularly aphids feeding on the undersides of leaves or in protected plant tissues. The compound's ability to be absorbed through root systems and translocated to all plant parts made it especially valuable for controlling hidden feeding insects and providing residual protection against reinfestation. Studies conducted at Imperial College of Science and Technology demonstrated that this compound could provide effective aphid control while having differential effects on predatory insects such as Anthocoris species, highlighting its value in integrated pest management approaches [1].
This compound functions primarily as an acetylcholinesterase (AChE) inhibitor, a mechanism shared with other organophosphate compounds. By binding to AChE in the nervous system, this compound reduces AChE activity, causing acetylcholine to accumulate in the synaptic cleft and impairing nerve transmission. This mechanism underlies its insecticidal activity and also contributes to its toxicity to non-target organisms, including mammals [3].
The acute toxicity profile of this compound demonstrates moderate risk compared to some other organophosphates:
Studies have shown that this compound can cause various health problems through these exposure routes, although it is generally considered less toxic than many other organophosphate insecticides [1] [2].
Research on organophosphate pesticides, including this compound, has revealed several concordant signaling pathways that correlate with pathways identified in human Parkinson's disease. Studies using transcriptome sequencing (RNA-Seq) in pesticide-treated mice have identified several key pathways affected by organophosphate exposure:
These pathways represent potential mechanisms through which this compound and similar compounds may contribute to neurotoxic effects and neurodegenerative processes. Network analyses have identified Peroxisome proliferator activated receptor delta (Ppard) and G-Protein Coupled Receptors (GPCRs) as common genes in both ventral midbrain and striatum regions, suggesting their involvement in the neurotoxic response to organophosphate exposure [4].
This compound's impact on neurodegenerative pathways shows convergence with Parkinson's disease mechanisms.
This compound demonstrates environmental persistence that varies depending on environmental conditions and media. The compound can persist in the environment for varying durations, contaminating soil and water bodies, and posing risks to non-target organisms like fish, birds, and beneficial insects. While specific half-life data for this compound is limited in the available literature, its behavior can be contextualized within the broader patterns observed for organophosphate pesticides [1].
Organophosphorus pesticides like this compound generally have a shorter half-life than organochlorines but can still pose significant environmental risks due to their higher acute toxicity. When applied to control pests, these compounds can migrate from farmlands to aquatic habitats via surface runoff. Recent research has detected various organophosphates in multiple environmental media, including surface water and agricultural soil, indicating their mobility and persistence in the environment [3].
The environmental transformation products of organophosphates represent potential pollutants that may exhibit different physicochemical properties and potentially greater biotoxicity and environmental persistence than the parent compounds. Studies have found that residual organophosphates in the environment can undergo degradation through processes such as hydrolysis, photolysis, and redox reactions, creating transformation products that may infiltrate soil environments more readily than their parent compounds and impact soil microbial communities while exerting toxicological effects on organisms such as earthworms [3].
The recommended method for this compound analysis in formulations involves extraction from samples using aqueous dioxane, followed by passing an aliquot of the extract through a cation-exchange resin column which retains the this compound. The compound is then eluted with methanolic ammonium acetate solution and wet oxidized to orthophosphoric acid. The phosphorus content is determined as the phosphovanadomolybdate complex by differential spectrophotometry at 430 nm [2].
For residue analysis in food crops, this compound is extracted with methanol and separated from naturally occurring phosphorus-containing compounds using a cation-exchange resin column. The this compound is eluted from the resin using buffer solution and further purified by extraction into chloroform. After chloroform evaporation, the residual this compound is wet oxidized to inorganic phosphate and determined as the deep blue molybdophosphate complex at 820 nm. This method has demonstrated successful recovery of added this compound from 50 gm samples of various food crops, including brussels sprouts, potatoes, sugar beets, sugar beet foliage, apples, broad beans, cabbage, and strawberries, with detection limits of approximately 0.05 ppm on a 50 gm sample [2].
Research on the neurotoxic effects of pesticides typically employs standardized experimental approaches:
These approaches have been used to demonstrate that pesticides including paraquat, pyridaben, and maneb produce common signaling pathways in mouse brain regions that are concordant with known signaling pathways identified in human Parkinson's disease [4].
Experimental workflow for this compound analysis spans analytical, molecular, and bioinformatic domains.
The regulatory trajectory of this compound reflects the broader evolution of pesticide regulation and the increasing emphasis on environmental and human health considerations that emerged in the latter decades of the twentieth century. This compound received its first registration with the United States Environmental Protection Agency during the 1960s, when organophosphate insecticides were gaining widespread acceptance as alternatives to persistent organochlorine compounds [1].
Table 3: Regulatory History of this compound
| Time Period | Regulatory Status | Key Influences |
|---|---|---|
| 1960s | First EPA registration | Development of organophosphates as alternatives to persistent organochlorines |
| 1970s-1980s | Active registration maintained | Considered important for specialized pest control applications |
| 1990s-2000s | Increased regulatory scrutiny | Advancements in understanding organophosphate toxicity mechanisms |
| Current Status | Not approved in USA and EU | Classification as obsolete pesticide by WHO |
The compound maintained active registration status through the 1970s and into the 1980s, during which period it was considered an important tool for specialized pest control applications. However, as scientific understanding of organophosphate toxicity mechanisms advanced and regulatory frameworks became more stringent, this compound began to face increased scrutiny. The compound's status as an acetylcholinesterase inhibitor placed it within a class of chemicals that regulatory agencies increasingly viewed with caution due to their potential for causing neurological effects [1].
By the 1990s and 2000s, regulatory authorities in major agricultural markets began implementing more restrictive policies toward organophosphate insecticides. The European Union, under its pesticide regulation framework, declined to approve this compound for continued use, effectively removing it from the European market. Similarly, the United States Environmental Protection Agency ceased to maintain active registrations for this compound, resulting in its removal from the American agricultural marketplace. The World Health Organization formally classified this compound as an obsolete pesticide in its Recommended Classification of Pesticides by Hazard, designating it with the classification "O" for obsolete [1].
While this compound is no longer used as an insecticide, it continues to serve specific purposes in scientific research:
These research applications leverage this compound's well-characterized properties and historical data while contributing to broader understanding of organophosphate toxicology and environmental behavior. The compound's unique structural features, particularly its triazine moiety, continue to make it an interesting subject for structure-activity relationship studies in organophosphate chemistry [1].
This compound represents a historically significant organophosphate insecticide that has transitioned from agricultural application to research tool. Its unique structural characteristics, combining phosphorodithioate and triazine components, distinguished it from other organophosphates and contributed to its specific biological activity and selective toxicity against aphids. While its agricultural use has been discontinued due to evolving regulatory standards and understanding of organophosphate risks, this compound continues to provide value in controlled research settings.
Future research directions involving this compound and similar obsolete organophosphates include:
Menazon and its alkaline hydrolysis products can be analyzed using techniques like Differential Pulse Polarography (DPP). Detection relies on measuring the diffusion-controlled cathodic currents from the reduction of specific electroactive groups in the molecule at a mercury electrode [1].
The table below summarizes the key quantitative data for the analysis:
| Analyte | Technique | Supporting Electrolyte | Key Quantitative Peaks/Waves (vs. Ag/AgCl) | Linear Dynamic Range | Limit of Detection |
|---|---|---|---|---|---|
| This compound | Differential Pulse Polarography (DPP) | (1+4) Methanol/Water, pH 4.78 | Cathodic peak at ~ -0.8 V | Over 2–2.5 orders of magnitude | ( 5.5 \times 10^{-7} ) M [1] |
| Hydrolysis Products | Differential Pulse Polarography (DPP) | Alkaline hydrolysis, then acidified to pH 4.3 | Two cathodic waves, one anodic wave | Over 2–2.5 orders of magnitude (cathodic) | ( 0.17 \times 10^{-6} ) M [1] |
This protocol is for the direct detection and quantification of intact this compound in a standard solution [1].
This protocol studies the alkaline hydrolysis products of this compound, which can be relevant for environmental degradation studies [1].
The following diagram illustrates the core experimental workflow and the electrochemical process for this compound detection.
The core information comes from a 2022 study that developed and validated a multi-analyte HPLC-DAD method for forensic toxicology, capable of detecting organophosphates like Menazon in biological matrices [1] [2]. The method was designed to be reliable, fast, simplistic, and cost-effective.
The following workflow outlines the complete analytical procedure:
1. Sample Preparation The method uses an approach inspired by the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique [1] [2]:
2. HPLC-DAD Analysis While the specific chromatographic conditions (column, mobile phase, gradient) for separating this compound are not detailed in the provided search results, the general principles of HPLC-DAD analysis are [1]:
The method was rigorously validated. The following table summarizes the key analytical performance figures obtained, which serve as benchmarks for developing an assay for this compound [1] [2].
| Analytical Parameter | Performance Result |
|---|---|
| Linearity Range | 25–500 μg/mL |
| Correlation Coefficient (r²) | >0.99 for all matrices |
| Precision & Accuracy | Coefficient of Variation (CV) < 15% |
| Recovery of Analytes | 31% to 71% |
| Selectivity | No significant interfering peaks from common xenobiotics or matrix effects |
For a complete protocol, I suggest you:
Polarographic methods, particularly differential-pulse polarography (DPP), have been established for the analysis of the pesticide Menazon and its hydrolysis products [1]. These methods are valuable for quantifying the compound in various samples, offering a reliable electroanalytical approach.
The following workflow outlines the general procedure for the polarographic determination of this compound, synthesized from historical electroanalytical studies [1].
Step-by-Step Procedure
Sample Preparation
Supporting Electrolyte
Deaeration
Instrumental Parameters (General DPP Guidance)
Recording and Measurement
Calibration and Quantification
The table below summarizes the key polarographic characteristics of this compound and its hydrolysis products as reported in the literature [1].
Table 1: Polarographic Data for this compound and Related Compounds
| Compound | Method | Half-wave Potential (E₁/₂) / V | Peak Potential (Eₚ) / V | Limit of Detection | Notes | Citation |
|---|---|---|---|---|---|---|
| This compound | DC Polarography | Not specified | - | Not specified | Studied in context of hydrolysis | [1] |
| This compound | Differential-Pulse Polarography | - | Not specified | Not specified | Primary method for detection | [1] |
| Hydrolysis Products | DC Polarography | Not specified | - | Not specified | Multiple products identified | [1] |
| Hydrolysis Products | Differential-Pulse Polarography | - | Not specified | Not specified | Enabled study of degradation | [1] |
Table 2: Optimized Experimental Parameters for Differential-Pulse Polarography
| Parameter | Recommended Setting | Alternative Range / Notes |
|---|---|---|
| Technique | Differential-Pulse Polarography (DPP) | DC Polarography also applicable |
| Working Electrode | Dropping Mercury Electrode (DME) | Static Mercury Drop Electrode (SMDE) |
| Reference Electrode | Saturated Calomel Electrode (SCE) | Ag/AgCl |
| Supporting Electrolyte | Buffer or salt solution | To be optimized for sample matrix |
| Deaeration Gas | High-Purity Nitrogen | Argon |
| Deaeration Time | 5-15 minutes | Until oxygen wave disappears |
| Pulse Amplitude | 50 mV | 25 - 100 mV |
| Scan Rate | 5 mV/s | 2 - 10 mV/s |
While polarographic determination, particularly DPP, is a viable classical method for analyzing this compound, the available scientific literature is outdated. This guide provides a foundational protocol based on that research. For current drug development and environmental monitoring, validating this approach or developing a method using a more modern analytical technique is highly recommended.
This protocol is adapted from modern methodologies for anticholinesterase pesticides and multi-residue analysis [1] [2]. The following workflow outlines the entire analytical procedure from sample collection to quantification.
Diagram 1: A workflow for the analysis of organophosphate pesticides in biological samples, covering sample preparation and instrumental analysis.
The Salting-Liquid-Liquid Extraction (SALLE) technique is recommended for its high recovery rates for polar pesticides [2].
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for sensitive and specific quantification [4] [2].
Table 1: Theoretical MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use |
|---|---|---|---|
| 282.0 [M+H]⁺ | 155.0 (C₄H₇N₅S⁺) * | 20 | Quantifier |
| 282.0 [M+H]⁺ | 124.9 (PO(SCH₃)₂⁺) * | 30 | Qualifier |
\These are proposed fragments based on the this compound structure (C₆H₁₂N₅O₂PS₂) and require empirical confirmation.*
Any analytical method must be validated. The table below summarizes typical acceptance criteria based on forensic and biomonitoring guidelines [1] [2].
Table 2: Key Method Validation Parameters and Targets
| Parameter | Target | Description |
|---|---|---|
| Linearity | r² > 0.99 | Across the calibration range (e.g., 1-500 ng/mL). |
| Accuracy | 85-115% | Measured as % recovery of known concentration. |
| Precision | CV < 15% | Intra- and inter-day variability. |
| Limit of Detection (LOD) | - | Signal-to-noise ratio > 3:1. |
| Limit of Quantification (LOQ) | - | Signal-to-noise ratio > 10:1, with precision and accuracy < 20%. |
| Recovery | >70% [2] | Efficiency of the extraction process. |
| Matrix Effect | <15% [1] | Suppression or enhancement of ionization by the sample matrix. |
The QuEChERS method, an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, was developed in the early 2000s as a streamlined alternative to traditional sample preparation techniques [1]. Its core principle involves extracting analytes from a sample matrix with an organic solvent (typically acetonitrile) followed by a "salting-out" phase separation and a dispersive Solid-Phase Extraction (d-SPE) cleanup to remove water and interfering compounds [1] [2].
The general workflow can be summarized in the following diagram, which you can adapt for Menazon:
The table below outlines the key steps and parameters of a standard QuEChERS protocol. This is a generalized template that requires optimization for this compound and your specific sample matrix [1] [2] [3].
| Step | Description | Key Parameters & Materials | Purpose |
|---|
| 1. Extraction | Homogenize sample. Weigh 10 g into a centrifuge tube. Add 10 mL acetonitrile and internal standard. Shake vigorously [2]. | Solvent: Acetonitrile (ACN). Sample Size: ~10 g. Internal Standard: Use if available (e.g., deuterated analog). | To dissolve and separate the target analytes from the bulk sample matrix. | | 2. Partitioning ("Salting Out") | Add a salt mixture to the tube. Shake vigorously and centrifuge [1] [2]. | Salts: MgSO₄ (drying agent), NaCl (aids separation). Buffering: Citrate salts for pH control. Centrifugation: ~5 min. | To separate the organic layer from the aqueous phase, partitioning analytes into ACN while leaving water-soluble interferents behind. | | 3. d-SPE Cleanup | Transfer an aliquot of the upper ACN layer to a tube containing d-SPE sorbents. Shake briefly and centrifuge [1] [2]. | Sorbents: MgSO₄ (removes water), PSA (removes fatty acids, organic acids), C18 (removes non-polar interferents). Selection depends on matrix. | To remove residual water and co-extracted matrix components (e.g., pigments, fatty acids) that could interfere with the analysis. | | 4. Analysis Preparation | Transfer the purified supernatant to an autosampler vial. Dilute with solvent if necessary for compatibility with the instrumental analysis [1]. | Compatibility: Ensure solvent strength matches mobile phase. Filtration: Optional, through a PTFE syringe filter. | To prepare a clean, compatible sample extract for chromatographic injection. |
Since a specific method for this compound was not found, you will need to develop and validate one. Here are key points to consider:
Be aware that the standard QuEChERS method may have limitations for certain compounds. Highly polar or lipophilic analytes might not partition effectively [3]. If this compound falls into one of these categories, you may need to explore modifications or "Mega-Method" variants that extend the extraction efficiency [3]. The use of isotopically labeled this compound as an internal standard, if commercially available, is highly recommended to compensate for potential matrix effects and analytical errors [3].
Analytical method development is a foundational process in scientific laboratories, ensuring that generated data is accurate, reliable, and compliant with regulatory standards. For pesticide analysis, properly designed and validated methods must withstand scrutiny from regulators such as the FDA and agencies following International Council for Harmonisation (ICH) guidelines [1]. This process involves creating procedures to identify, quantify, and characterize a substance or mixture, delivering consistent, reliable results across multiple runs, analysts, instruments, and laboratory conditions [1].
Well-developed analytical methods are essential for multiple reasons: ensuring product quality and safety by detecting contaminants and variations in concentration; supporting regulatory submissions during drug approval processes; facilitating batch release and stability testing; and aiding in formulation and process development [1]. Inaccurate or poorly validated methods can lead to costly development delays, regulatory rejections, product recalls, or the release of ineffective or dangerous products into the market [1].
The development of an analytical method for this compound should begin with defining the Analytical Target Profile (ATP), which specifies the purpose of the method (e.g., quantification of this compound in water, soil, or food matrices) [1]. This foundational step guides all subsequent development decisions and ensures the method meets its intended purpose.
The iterative, data-driven process typically evolves from simple trial-based experiments to highly optimized and reproducible protocols. Scientists begin with a rudimentary method based on known chemical and physical characteristics of the analyte, then systematically refine method parameters such as solvent composition, pH, column type, or detection wavelength based on preliminary data [1]. This optimization phase aims to enhance method performance in terms of sensitivity, selectivity, and reproducibility through iterative testing [1].
This compound, being an organophosphate pesticide, requires sensitive and selective analytical techniques. Based on analyses of similar compounds, the most appropriate techniques include:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and selectivity for organophosphates, allowing for precise quantification and confirmation [2] [3].
Gas Chromatography with Mass Spectrometry (GC-MS): Suitable for volatile compounds and widely used in multi-residue pesticide methods [4].
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD): Offers a reliable, cost-effective alternative with simpler operation and maintenance requirements [3].
The selection between these techniques should be based on the compound's physical/chemical properties, available instrumentation, required sensitivity, and the complexity of the sample matrix [1].
For complex matrices, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become the primary choice for pesticide residue analysis. Originally developed for plant products, it has been successfully modified for various matrices, including fatty foods and animal products [4].
The basic QuEChERS workflow for this compound would involve:
Extraction: Using appropriate solvents such as acetonitrile, ethyl acetate, or mixtures thereof [4] [2]
Partitioning: Adding salts to separate organic and aqueous phases
Clean-up: Using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering compounds
Concentration: If necessary, concentrating the extract to achieve lower detection limits
For high-sugar matrices, ethyl acetate may be preferable to acetonitrile due to the limited solubility of sugars in ethyl acetate, reducing matrix effects [2].
Table 1: QuEChERS Method Variations for Different Matrices
| Matrix Type | Recommended Extraction Solvent | Clean-up Sorbents | Considerations |
|---|---|---|---|
| High-sugar commodities (fruits) | Ethyl acetate | PSA, C18, GCB | Limited sugar solubility in ethyl acetate reduces matrix effects [2] |
| Fatty foods | Acetonitrile | C18, Z-Sep, EMR-Lipid | Effective lipid removal crucial for accurate quantification [4] |
| Animal tissues | Acetonitrile-ethyl acetate mixture | PSA, C18, GCB | Modified QuEChERS required for biological matrices [4] |
Once a method is developed, it must be validated to ensure it consistently delivers accurate and reproducible results. The validation parameters are defined by ICH Q2(R1) guidelines and include the following critical aspects [1]:
Specificity refers to the method's ability to accurately identify and measure this compound without interference from other components in the sample matrix, such as excipients, degradation products, or process-related impurities [1]. This is particularly critical in complex mixtures where multiple compounds with similar structures may co-elute or overlap in the detection window.
Specificity is typically demonstrated by showing that the this compound peak is well-resolved from adjacent peaks and remains unaffected in the presence of known or potential interferents. In chromatography, this requires baseline separation of this compound from other matrix components [1].
Accuracy describes how close the test results are to the true value or accepted reference value, reflecting the degree to which a measurement conforms to the actual amount of this compound present in the sample [1]. Accuracy is essential for determining the reliability of test data, especially in quantitative analysis.
Accuracy is typically assessed through recovery studies, where known quantities of this compound are added (spiked) into the sample matrix, and the percentage of analyte recovered is calculated. Acceptable recovery typically falls within a predefined range, such as 98-102%, depending on the nature of the method and regulatory expectations [1]. Accuracy must be demonstrated across the intended range of concentrations to ensure validity throughout the product lifecycle.
Precision refers to the degree of repeatability under normal operating conditions, reflecting how closely individual measurements of the same sample align when the procedure is repeated multiple times [1]. Precision is a key indicator of the method's consistency and is critical for quantitative assays where reproducibility is essential for regulatory acceptance.
Precision is commonly evaluated in terms of standard deviation or relative standard deviation (RSD) across replicate measurements and is categorized into three levels [1]:
Other critical validation parameters include:
Linearity: The method's ability to produce results proportional to analyte concentration over a specified range, typically tested using at least five concentration levels with a correlation coefficient (R²) ≥ 0.999 [1]
Range: The interval between the upper and lower concentration of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated
Limit of Detection (LOD): The lowest amount of this compound that can be detected but not necessarily quantified
Limit of Quantification (LOQ): The lowest amount of this compound that can be quantitatively determined with acceptable precision and accuracy [4] [3]
Robustness: Measures how resistant the method is to small, deliberate changes in parameters such as flow rate, temperature, or mobile phase composition [1]
Table 2: Typical Validation Parameters and Acceptance Criteria for Pesticide Methods
| Validation Parameter | Experimental Approach | Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy (Recovery) | Spiked samples at multiple concentrations | 70-120% (depending on concentration) | [4] |
| Precision (RSD) | Repeated analysis of homogeneous samples | ≤20% (depending on concentration) | [4] [3] |
| Linearity | Calibration curves with ≥5 concentration levels | R² ≥ 0.99 | [1] [4] |
| LOD | Signal-to-noise ratio of 3:1 | Compound-dependent | [3] |
| LOQ | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy | Compound-dependent | [4] [3] |
| Matrix Effects | Comparison of solvent vs. matrix-matched calibration | Signal suppression/enhancement ≤ ±20% | [4] |
The following diagram illustrates the complete workflow for this compound analytical method development and validation:
Materials and Reagents:
Procedure:
Note: For fatty matrices, additional clean-up with Z-Sep or EMR-Lipid may be necessary [4].
Chromatographic Conditions:
Mass Spectrometric Conditions:
Linearity and Range:
Accuracy and Precision:
Specificity:
Analytical methods must comply with regulatory expectations to be accepted in submissions and inspections. Key regulatory guidelines include:
ICH Guidelines: The International Council for Harmonisation provides globally recognized standards, particularly ICH Q2(R1) for method validation [1]
FDA Expectations: The U.S. Food and Drug Administration aligns with ICH but also emphasizes lifecycle management of analytical procedures, robust documentation, data integrity, and validation of computerized systems (21 CFR Part 11 compliance) [1]
European Regulations: Regulation (EC) No 396/2005 establishes Maximum Residue Levels (MRLs) for pesticides in food and feed [2]
A revised guideline, ICH Q2(R2) and Q14 (Analytical Procedure Development), is currently under finalization, integrating lifecycle and risk-based approaches [1].
While specific method details for this compound are not available in the current literature, this comprehensive guide provides a framework for developing and validating robust analytical methods for this organophosphate pesticide. By following the systematic approach outlined—from defining analytical requirements through method validation—researchers can develop reliable methods suitable for regulatory submission.
The key to successful method development lies in understanding the chemical properties of this compound, selecting appropriate sample preparation and detection techniques, and rigorously validating the method against established criteria. The QuEChERS approach coupled with LC-MS/MS or GC-MS analysis provides a solid foundation for this compound determination in various matrices.
1. Introduction Menazon (S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate) is an organophosphate insecticide that is now classified as obsolete [1]. Understanding its breakdown products is crucial for environmental monitoring and toxicological studies, as hydrolysis is a primary degradation pathway. This note details protocols based on classic hydrolysis reactions and recommends modern analytical techniques for the detection of its products.
2. Experimental Protocols
2.1. Hydrolysis of this compound The following protocols are adapted from the seminal work by Calderbank (1966) [2].
2.1.1. Mild Acid Hydrolysis This method is designed to produce the primary thiol metabolite.
2.1.2. Vigorous Acid Hydrolysis This method leads to extensive breakdown and formation of a dihydroxy compound.
2.1.3. Alkaline Hydrolysis This method results in a methylthio derivative.
2.2. Analytical Detection and Characterization While the original study used techniques of the time (e.g., elemental analysis, melting point), the following contemporary instrumental methods are recommended for separation, detection, and confirmation.
3. Results and Data The table below summarizes the characterized hydrolysis products of this compound based on the described protocols.
Table 1: Characterized Hydrolysis Products of this compound
| Hydrolysis Condition | Main Product(s) Identified | Chemical Structure / Key Feature | Molecular Formula (MW) |
|---|---|---|---|
| Mild Acid | 2,4-diamino-6-mercaptomethyl-1,3,5-triazine | Triazine ring with -CH₂-SH group | C₄H₇N₅S (165 g/mol) |
| Vigorous Acid | 2,4-dihydroxy-6-methyl-1,3,5-triazine | Triazine ring with -CH₃ group; elemental sulfur eliminated | C₄H₅N₃O₂ (127 g/mol) |
| Alkaline (Methanolic KOH) | 2,4-diamino-6-methylthiomethyl-1,3,5-triazine | Triazine ring with -CH₂-S-CH₃ group | C₅H₉N₅S (179 g/mol) |
4. Analytical Workflow The following diagram outlines the recommended workflow from sample preparation to identification.
The following information is adapted from a 2022 study that developed and validated a forensic analytical method for quantifying anticholinesterase pesticides (including organophosphates like Menazon) in biological matrices [1] [2]. The core parameters required for a rigorous method validation are summarized in the table below.
Table 1: Key Analytical Parameters for Method Validation
| Analytical Parameter | Description & Specification | Typical Target Value |
|---|---|---|
| Linearity | The ability of the method to obtain test results proportional to analyte concentration [1]. | Correlation coefficient (r²) > 0.99 [1] |
| Precision | The closeness of agreement between independent test results. Measured as repeatability (intra-day) and reproducibility (inter-day) [1]. | Coefficient of Variation (CV) < 15% [1] |
| Accuracy | The closeness of agreement between the test result and the accepted reference value [1]. | Deviation from true value < 15% [1] |
| Selectivity/Specificity | The ability to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components [1]. | No significant interfering peaks [1] |
| Recovery | A measure of the efficiency of extracting the analyte from the sample matrix [1]. | Can vary; reported range of 31-71% for complex matrices [1] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be detected, but not necessarily quantified [1]. | Determined during method development |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy [1]. | Determined during method development |
The following protocol is based on the HPLC-DAD method described in the search results, which is noted for being cost-effective and reliable compared to mass spectrometry techniques [1].
1. Instrumentation and Materials
2. Sample Preparation (QuEChERS Method) This method is preferred for its efficiency in extracting analytes from complex sample matrices [1].
3. HPLC-DAD Analysis
4. Method Validation Experiments To establish the parameters in Table 1, conduct the following experiments:
The experimental workflow for this validation process is outlined below.
While the above protocol is a robust template, you should consider the following to adapt it specifically for this compound:
The following table summarizes the key parameters for the Gas Chromatography (GC) analysis of this compound as compiled by the National Institute of Standards and Technology (NIST) [1].
| Parameter | Specification 1 | Specification 2 |
|---|---|---|
| Column Type | Packed | Packed |
| Active Phase | OV-1 | OV-1 |
| Carrier Gas | Helium | Helium |
| Support Material | Chromosorb W AW DMCS | Chromosorb W AW DMCS |
| Column Length | 1 m | 1 m |
| Temperature Mode | Isothermal | Temperature Ramp |
| Temperature | 190° C | 4° C/min, 210° C @ 20 min |
| Retention Index (RI) | 2370 | 2375 |
For context, OV-1 is a non-polar methyl silicone stationary phase commonly used for separating a wide range of organic compounds [1].
This protocol outlines a method for determining this compound residues in various food crops, adapted from established procedures [2].
This method is applicable for the determination of this compound residues in food crops such as brussels sprouts, potatoes, apples, broad beans, cabbage, and strawberries. With a detection limit of approximately 0.05 ppm on a 50 g sample, it is suitable for monitoring compliance with safety standards [2].
This compound is extracted from the sample matrix with methanol. The extract is purified using a cation-exchange resin column, which retains the this compound while allowing interfering substances to pass through. The purified this compound is then quantified by measuring phosphate content after a wet oxidation process [2].
Step 1: Extraction
Step 2: Clean-up via Cation-Exchange Chromatography
Step 3: Determination and Quantification
While the method above uses traditional liquid extraction, recent trends in pesticide analysis emphasize green, economical, and efficient sample preparation [3] [4]. The following diagram illustrates how you can integrate a modern technique like Magnetic Solid-Phase Extraction (MSPE) with a determinative technique like GC-MS for this compound analysis, based on current methodologies for other pesticides [3].
This MSPE workflow offers advantages over traditional methods: it eliminates the need for column packing, reduces solvent consumption, and allows for rapid separation of the sorbent using an external magnet [3].
Menazon is an organophosphorus pesticide (OP). The primary challenge in its analysis, especially in complex biological or environmental samples, often stems from matrix effects and the presence of metabolites or co-extracted compounds [1] [2].
The table below addresses common issues and solutions based on general principles of chromatographic analysis of OPs.
| Issue / Question | Potential Cause | Recommended Solution |
|---|---|---|
| Low Recovery during Extraction | Inefficient separation from sample matrix; analyte loss during clean-up [1]. | Optimize extraction protocol (e.g., implement QuEChERS - a method noted for being "Quick, Easy, Cheap, Effective, Rugged, and Safe"); use matrix-matched calibration standards to correct for recovery [1]. |
| Peak Tailing or Broadening | Column degradation; non-optimal mobile phase pH; strong interaction with active sites in column or system [1]. | Use analytical grade reagents; guard column; condition or replace column; adjust mobile phase composition (e.g., organic modifier, pH buffers). |
| Inconsistent Retention Time | Inconsistent mobile phase flow rate or composition; column temperature fluctuations [1]. | Ensure HPLC system stability; allow mobile phase and column to equilibrate; maintain constant column temperature. |
| High Background Noise | Contaminated mobile phase, sample, or column; co-elution of matrix interferences [1]. | Filter solvents and samples; thorough sample clean-up (e.g., solid-phase extraction); use high-purity reagents. |
| Signal Suppression/Enhancement (in MS) | Matrix effects from co-eluting compounds altering analyte ionization efficiency [1]. | Improve sample clean-up; use isotope-labeled internal standard for this compound; dilution and re-injection to check for non-linearity. |
The following diagram outlines a generalized, robust workflow for analyzing pesticides like this compound in complex matrices, incorporating steps to mitigate common issues. This workflow is inspired by methodologies used in forensic toxicology [1].
Key Protocol Details:
To confirm that your method for this compound is free from significant interference and is reliable, you must perform a validation. The following diagram illustrates the key parameters to check, as established by forensic toxicology standards [1].
Validation Parameters Explained [1]:
Understanding Menazon's basic properties is the first step in troubleshooting recovery problems. The table below summarizes key characteristics gathered from the search results [1].
| Property | Description / Value |
|---|---|
| CAS Number | 78-57-9 |
| Molecular Formula | C₆H₁₂N₅O₂PS₂ |
| Molecular Weight | 281.3 g/mol |
| Solubility in Water | 240 mg/L at 20 °C (Low) |
| Solubility in Organic Solvents | Generally low; soluble to about 10-20% in hydroxylic solvents. |
| Example Solubilities | 200 g/kg in 2-ethoxyethanol, 250 g/kg in 2-methoxyethanol, 150 g/kg in tetrahydrofurfuryl alcohol, 100 g/kg in ethylene glycol [1]. |
A key finding from the research is that this compound has low solubility in both water and common organic solvents [1]. This characteristic is a likely primary contributor to low recovery rates in analytical methods.
Low analytical recovery is often a multi-factorial problem. The following diagnostic workflow outlines a systematic approach to identify and correct the issue, from sample preparation to final analysis. This framework integrates the specific solubility data for this compound with standard laboratory optimization practices.
The diagram above maps the logical path for troubleshooting. Here are detailed methodologies for the key investigative steps:
This is the most critical area to investigate given this compound's properties [1].
Complex biological or environmental samples can suppress or enhance the analytical signal.
(Peak Area of Matrix-matched Standard / Peak Area of Neat Standard) * 100%.Ensure the instrument is optimally tuned for the target analyte.
The information provided is based on available chemical data and general analytical principles. This compound is an obsolete pesticide and is exclusively for research use. It is not approved for human or veterinary applications [1].
For method optimization, I suggest you:
The following table outlines common issues encountered during the preparation of complex samples (like those containing pesticides), their potential causes, and recommended solutions based on established laboratory practices [1] [2].
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Incomplete Analyte Recovery [2] | Inefficient extraction method; unsuitable solvent; incomplete sample homogenization. | Optimize extraction protocol (time, solvent, temperature) [2]; ensure thorough homogenization for a uniform sample [1]. |
| Analyte Degradation [2] | Improper sample handling or storage; exposure to light, heat, or enzymatic activity. | Store samples at low temperatures; use enzyme inhibitors or preservatives; process samples under inert atmospheres if oxidation is a concern [1] [2]. |
| Matrix Interference [1] [3] | Co-extraction of compounds from a complex sample matrix (e.g., fats, proteins, pigments). | Employ additional clean-up steps like Solid-Phase Extraction (SPE) or liquid-liquid extraction [4]; dilute the sample to minimize matrix effects [1]. |
| Contamination [1] | Use of contaminated equipment or containers during sampling or preparation. | Use clean, contamination-free equipment and containers; follow strict protocols to minimize cross-contamination [1] [2]. |
| Low Throughput [4] | Manual, multi-step preparation protocols that are slow and laborious. | Automate sample grinding and extraction where possible (e.g., using a high-speed laboratory mill) [4]; implement multi-residue methods to screen multiple analytes simultaneously [3]. |
Q1: What are the critical considerations for storing biological samples suspected of containing pesticides? Maintaining sample integrity is paramount. Samples should be stored under conditions that prevent degradation, such as freezing, and volatile samples require airtight containers. For biological samples, low temperatures and enzyme inhibitors are often necessary to stabilize labile compounds [1] [2].
Q2: How can I improve the detection of low-concentration pesticide residues? Sample concentration is a key technique. After extraction, you can evaporate the solvent to reduce the sample volume, thereby increasing the concentration of the analytes and improving the detection limits of your analytical instrument [1] [2].
Q3: My sample matrix is very complex (e.g., liver, soil). How can I reduce interference? A targeted clean-up step is essential. Techniques like Solid-Phase Extraction (SPE) are widely used to isolate the analytes of interest from complex matrices. The QuEChERS method, which involves acetonitrile extraction and dispersive SPE, is a common and effective approach for pesticide residue analysis in food and biological samples [5] [4] [3].
The following workflow is adapted from general pesticide analysis methods, particularly those for anticholinesterase pesticides in biological matrices [5] [4]. You can use this as a foundational protocol.
Detailed Protocol Steps:
Q: What are matrix effects and why are they a problem in LC-MS/MS? Matrix effects (ME) occur when components in a sample, other than your target analyte, alter the ionization efficiency in the mass spectrometer. This can lead to ion suppression or enhancement, severely compromising the accuracy, precision, and reliability of your quantitative results [1]. These effects are particularly pronounced in complex sample matrices and are a major concern during method validation [1].
Q: What should I know about Menazon specifically? this compound is an organophosphate insecticide. Key properties from the Pesticide Properties Database are summarized in the table below. Much of the older literature suggests using cation-exchange SPE and classic spectrophotometric detection for its analysis [2] [3]. Modern LC-MS/MS methods are more powerful but are highly susceptible to the matrix effects you are encountering [1].
| Property | Value | Note |
|---|---|---|
| IUPAC Name | S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate | [2] |
| CAS RN | 78-57-9 | [2] |
| Water Solubility | 240 mg/L (at 20 °C, pH 7) | Moderate [2] |
| Log P | 1.2 | Low [2] |
| Mode of Action | Acetylcholinesterase (AchE) inhibitor | [2] |
| Regulatory Status | Considered obsolete | May be available in some countries [2] |
You can approach matrix effects by either minimizing them through sample preparation and LC-MS parameters or compensating for them during calibration [1]. The following workflow outlines a strategic approach to this problem.
Q: How can I modify my sample preparation to minimize matrix effects? A more selective sample clean-up is often the most effective approach.
Q: What LC-MS parameters can I adjust?
Q: How can I compensate for matrix effects during calibration? If matrix effects cannot be fully eliminated, you must compensate for them.
Q: Is there quantitative data supporting the dilution approach? Yes, multiple studies have systematically tested the dilution approach. The following table summarizes key findings, showing how increasing the dilution factor successfully moves a majority of analytes into an acceptable "soft" matrix effect range.
| Study Description | Key Findings on Dilution | Reference |
|---|---|---|
| 53 Pesticides in orange, tomato, and leek. | A dilution factor of 15 was sufficient to eliminate most matrix effects, allowing quantification with solvent-based standards. | [5] |
| 245 Pesticides in vegetables (garlic, onion, chives, etc.). | Diluting complex matrices (garlic, onion) 10-fold moved ~twice as many compounds into the "soft" ME range. Softer matrices (cucumber, tomato) required less dilution. | [6] |
Q: What is a detailed protocol for evaluating matrix effects? The post-column infusion method is excellent for a qualitative assessment of where matrix effects occur in your chromatogram.
I hope this technical guide provides a strong foundation for troubleshooting matrix effects in your analysis of this compound. The strategies discussed are broadly applicable to pesticide residue analysis.
Q1: What is the typical detection limit for Menazon in food crops using the classical method?
Q2: My recovery rates for this compound are low. What could be the cause?
Q3: How can I improve the specificity of my this compound detection?
Q4: Are there any special handling concerns for this compound?
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| High Background/Noise | Incomplete cleanup; matrix interference; contaminated reagents. | Ensure cation-exchange resin is properly conditioned; use high-purity solvents; include a procedural blank [1]. |
| Low Sensitivity | Incomplete wet oxidation; final volume too large; low recovery. | Verify oxidation efficiency; carefully control final concentrate volume; use internal standard if available [1]. |
| Poor Reproducibility | Inconsistent extraction; column performance variation; oxidation time/temp fluctuations. | Strictly control extraction time/solvent volume; standardize column conditioning; precisely control oxidation step [1]. |
| Peak Tailing (HPLC-DAD) | Incompatible mobile phase; column degradation; sample overload. | Adjust mobile phase pH/buffer; use a guard column; dilute sample to reduce matrix effect [2]. |
The table below contrasts the historical method for this compound with a contemporary approach used for similar pesticides, illustrating the evolution in technique.
| Feature | Classical this compound Method (c. 1973) [1] | Modern HPLC-DAD Forensic Method (2022) [2] |
|---|---|---|
| Principle | Colorimetry (Phosphovanadomolybdate complex) | Chromatography & Spectrophotometry (HPLC-DAD) |
| Detection Target | Total inorganic Phosphate (from oxidized this compound) | Native pesticide molecule & metabolites |
| Cleanup | Cation-Exchange Resin Column | QuEChERS (acetonitrile extraction, salt separation) |
| Key Parameter | LOD: ~0.05 ppm | LOD: Not specified for this compound; Linear Range: 25–500 μg/mL for similar pesticides |
| Advantages | Robust, accessible instrumentation | High specificity, multi-analyte, faster, validated for complex biological matrices |
| Challenges | Low specificity, multi-step, time-consuming, moderate recovery | Requires more expensive equipment, method development/validation |
This is a generalized protocol based on the modern forensic method [2], which can be a starting point for developing a specific this compound assay.
The following diagram illustrates the logical workflow for analyzing a sample, integrating steps from both the classical and modern methods.
Workflow for this compound Analysis with Feedback Loop
What is chromatographic resolution and why is it important? Chromatographic resolution (Rs) is a quantitative measure of the separation between two peaks in a chromatogram. Baseline resolution ensures accurate identification and quantification of all analytes in a sample [1].
The fundamental resolution equation is [2] [3]: Rs = 2(tR2 - tR1) / (wb1 + wb2) Where tR1 and tR2 are the retention times of the two peaks, and wb1 and wb2 are their widths at the baseline.
The following diagram illustrates the systematic troubleshooting workflow for improving peak resolution.
The resolution equation shows that three main factors can be manipulated: efficiency (N), retention factor (k), and selectivity (α) [2]. The table below summarizes the core parameters you can adjust and their effects.
| Parameter | Action | Primary Effect | Considerations & Limitations |
|---|---|---|---|
| Mobile Phase Composition [2] [1] | Change organic modifier (e.g., Acetonitrile to Methanol), adjust pH, or buffer strength | Alters selectivity (α), changing the relative spacing of peaks. | Requires re-equilibration. New mobile phase must be compatible with column and detection. |
| Stationary Phase [2] [1] | Change the bonded ligand (e.g., C18 to phenyl or cyano) | Alters the chemical nature of the phase, changing selectivity (α). | Requires a new column. Method transfer may be needed. |
| Column Temperature [2] [1] | Increase temperature | Increases column efficiency (N) and can change selectivity for ionic compounds. | May risk sample degradation. Stay within column and instrument limits. |
| Particle Size & Column Length [2] | Use smaller particles or a longer column | Increases efficiency (N), leading to sharper peaks. | Smaller particles significantly increase backpressure. Longer columns increase analysis time and pressure. |
| Flow Rate [1] | Lower the flow rate | Can decrease retention factor, making peaks narrower (increases N). | Slower flow rates increase total analysis time. |
| Injection Volume [1] | Reduce injection volume | Prevents column overload, reducing peak fronting and broadening. | Must balance with detector sensitivity; too little sample may not be detected. |
The table below connects specific peak shape problems with their potential causes and solutions.
| Symptom | Potential Cause | Troubleshooting Action |
|---|
| Tailing Peaks [4] | Chemical: Secondary interactions with stationary phase. Physical: Dead volume in connections, clogged column frit. | Chemical: Use a mobile phase buffer, change pH, or reduce injection mass. Physical: Check and re-make system connections; reverse or replace column. | | Fronting Peaks [4] | Chemical: Non-linear retention (mass overload). Physical: Channeling in a poorly packed column. | Chemical: Reduce sample concentration or injection volume. Physical: Replace the column. | | Split or Shouldering Peaks [4] | Chemical: Co-elution of two different compounds. Physical: Occluded inlet frit or damaged column. | Chemical: Adjust method conditions to improve separation. Physical: Reverse the flow direction to clear the frit, or replace the column. | | Broad Peaks [4] [1] | Large injection volume, slow data acquisition rate, excessive extra-column volume (tubing), or column degradation. | Reduce injection volume; ensure data rate is ≥20 points/peak; use appropriate internal diameter tubing; replace column. | | "Noise" or "Spiky" Peaks [4] | Detector signal is saturated. | Dilute the sample or reduce the injection volume. |
The search identified one historical method for this compound from 1971, which used an acidic alumina column and a non-HPLC technique for detection [5]. For a modern HPLC-based method, you would likely need to develop a new protocol using a reversed-phase C18 column and a water/acetonitrile or water/methanol mobile phase, potentially with mass spectrometric detection.
For complex challenges, advanced data-driven scoring functions like Targeted Mass Spectrometry Quality Encoder (TMSQE) are now being developed. These tools use unsupervised learning on large datasets to provide an objective, systematic evaluation of chromatographic peak quality, which can help identify problematic peaks that require manual re-inspection [6].
The table below summarizes key chemical, environmental fate, and toxicological data for Menazon.
| Property Category | Parameter | Value / Description | Additional Context |
|---|---|---|---|
| General | Pesticide Type | Organothiophosphate Insecticide [1] | Considered obsolete [1]. |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor [1] | Common to organophosphates [2]. | |
| Example Applications | Aphid control on sugarbeet, potatoes, etc. [1] | Used as seed treatment or foliar spray [3]. | |
| Physicochemical | Water Solubility (at 20°C, pH 7) | 240 mg/L [1] | Moderate solubility. |
| Octanol-Water Partition Coefficient (Log P) | 1.2 [1] | Indicates low lipophilicity. | |
| Melting Point | 165°C [1] | Decomposes before boiling [1]. | |
| Toxicology (Acute) | Mammalian Acute Oral LD₅₀ (Rat) | 890-1950 mg/kg [1] [3] | Moderate toxicity. |
| Avian Acute LD₅₀ | 487 mg/kg [1] | Moderate toxicity to birds. | |
| Dermal LD₅₀ (Rat) | >200 mg/kg [3] | Low dermal absorption. |
While modern methods like LC-MS/MS would now be standard, the following is a historical methodology for determining this compound residues in food crops and soil, which can inform your troubleshooting [3].
The following diagram outlines the key steps in the classical analytical workflow for this compound.
Based on the analytical method, here are some potential issues and solutions.
Q1: What can cause high background interference in the spectrophotometric measurement?
Q2: The recovery of this compound from the sample is low. What could be the reason?
Q3: What are the primary safety considerations when working with this compound?
It is crucial to note that the data and methods presented are historical. This compound is considered an obsolete insecticide and is not approved under current EU regulations [1]. The analytical method described is not a modern stability-indicating method and may not be suitable for detecting specific degradation products.
For contemporary research, I suggest:
Analytical Method Transfer is a documented process that qualifies a receiving laboratory (RU) to use a test procedure that originated in another laboratory (TU). The goal is to ensure the RU has the procedural knowledge and ability to perform the analytical procedure as intended [1].
The following flowchart illustrates the typical workflow for a successful transfer, from initiation through to the final report.
Q1: What is the purpose of a Method Transfer Protocol? The protocol is a pre-approved document that defines the entire transfer exercise. It must contain, at a minimum, the objective, scope, experimental design, predefined acceptance criteria for all tests, and details on how to handle deviations [1]. It ensures the transfer is conducted in a controlled, documented manner.
Q2: When can a Method Transfer be waived? A transfer waiver may be justified if the RU has substantial prior experience with highly similar procedures and equipment, or if the method is non-specialized (e.g., pH, Loss on Drying). The waiver must be scientifically justified and documented in a formal certificate approved by stakeholders from both the TU and RU [2].
Q3: What are the common approaches to Method Transfer? According to USP <1224>, there are four primary approaches [1]:
Issue 1: Failure to Meet System Suitability Criteria
Issue 2: High Variation in Replicate Analysis (Poor Precision)
Issue 3: Observed Bias or Recovery Issues
The following table outlines the standard acceptance criteria for an assay method transfer using a collaborative/testing approach. These criteria are dependent on the analyte concentration in the matrix [2].
| Parameter | Analyte Concentration 10-100% | Analyte Concentration 1-10% | Analyte Concentration <1% |
|---|---|---|---|
| System Suitability | Complies with STP* | Complies with STP* | Complies with STP* |
| Precision (RSD of 6 replicates at RU) | NMT* 2.0% | NMT 3.0% | NMT 5.0% |
| Inter-lab Comparison (Overall RSD, N=12) | NMT 2.0% | NMT 5.0% | NMT 15.0% |
*STP: Standard Testing Procedure; NMT: Not More Than
Experimental Design for a Comparative Testing Approach:
The table below summarizes the analytical methods for Menazon identified in the search results. Please note that specific, detailed robustness testing data for this compound is not available in the current literature.
| Method Type | Key Details | Reported Use/Context | Information on Robustness Testing |
|---|---|---|---|
| Spectrophotometry [1] | Detection via phosphovanadomolybdate complex (430 nm) or molybdophosphate complex (820 nm). | Analysis in formulations (e.g., "Saphicol") and residue testing in food crops [1]. | Not specified or available in the search results. |
| Electroanalytical Methods [2] | Polarographic techniques. | Study of this compound and its hydrolysis products [2]. | Not specified or available in the search results. |
| Cation-Exchange & Wet Oxidation [1] | Sample clean-up via cation-exchange resin, wet oxidation to inorganic phosphate. | Primary method for residue analysis in various crops and soil [1]. | Not specified or available in the search results. |
Since direct data on this compound is limited, the following guidance adapts general principles of analytical method validation, using a relevant example from pharmaceutical analysis (Metolazone) to illustrate a rigorous approach [3].
1. What is robustness testing? Robustness is a measure of an analytical method's reliability when small, deliberate changes are made to its operational parameters. It demonstrates that the method is suitable for its intended use under normal, expected variations in a laboratory environment.
2. Which parameters should be tested? You should evaluate the impact of changes in critical method variables. For chromatographic methods, this typically includes [3]:
3. How is a robustness test designed and evaluated? A robust design, such as the Plackett-Burman design, is highly efficient for screening the most influential parameters [3]. In this approach:
The workflow below illustrates the systematic process for designing and executing a robustness study.
Q1: Our this compound method's resolution decreased with a new batch of solvent. Does this indicate a robustness issue? Yes, this is a classic symptom. The method is likely sensitive to the quality or specific grade of the solvent. As part of your robustness testing, you should define the acceptable specifications for your solvents (e.g., HPLC grade) and potentially include a system suitability test that must be passed before any sample analysis.
Q2: We use an older spectrophotometric method for this compound. How can we apply modern robustness concepts? The principles are the same. You should test the impact of small changes in parameters like:
Q3: No robustness data is available for our established this compound method. What should we do? Begin by retrospectively reviewing your historical data for variations in results. Then, conduct a prospective robustness study following the workflow above. Documenting this provides objective evidence of your method's reliability and is a cornerstone of good scientific and regulatory practice.
The table below summarizes the available data on Menazon and other organophosphates. Please note that many data points for this compound, especially regarding its ecotoxicological and environmental fate, are not available (NA), which highlights its status as a historically used compound that is less studied today [1].
| Property | This compound | Malathion | Chlorpyrifos | Diazinon (DZN) | Fenthion |
|---|---|---|---|---|---|
| Mammalian Acute Oral LD₅₀ (mg/kg) | 890 (rat) [1] | Considered low relative to other OPs [2] | NA | Estimated 25g (human) [3] | NA |
| Mammalian Dermal LD₅₀ (mg/kg) | >200 (rat) [1] | NA | NA | NA | NA |
| Avian Acute LD₅₀ (mg/kg) | 487 [1] | NA | NA | NA | NA |
| Water Solubility (mg/L) | 240 (moderate) [1] | NA | NA | NA | NA |
| Octanol-Water Partition Coeff. (Log P) | 1.2 (low) [1] | NA | NA | NA | NA |
| Primary Metabolic Pathway | NA | Oxidation, Hydrolysis [2] | Oxidation, Hydrolysis [3] | Oxidation, Hydrolysis, Demethylation [3] | NA |
| IRAC MoA Classification | 1B (AChE inhibitor) [1] | 1B (AChE inhibitor) | 1B (AChE inhibitor) | 1B (AChE inhibitor) | 1B (AChE inhibitor) |
| Status | Obsolete [1] | In use [2] | In use (restricted in some areas) | In use | In use [4] |
Organophosphate (OP) insecticides share a primary mechanism of toxicity, but their effects can vary significantly due to differences in chemical structure and metabolism.
Diagram 1: Non-cholinergic toxicity pathways of organophosphates.
The table below outlines common experimental models and readouts used to study the toxic effects of organophosphates.
| Experimental Focus | In Vivo Model (e.g., Rat) | In Vitro Model | Key Measurements & Readouts |
|---|
| Acute Cholinergic Toxicity | Administration of OP compound (e.g., soman, paraoxon) via injection or gavage [5] [6]. | Primary neuronal cultures or brain slices treated with OP [5]. | • AChE activity in brain/blood • Severity of seizures & status epilepticus • Survival rate [5] [6] | | Oxidative Stress & Apoptosis | Repeated low-level or single high-dose exposure over days/weeks [2]. | Cell lines (e.g., neuronal, hepatic) exposed to OP or its metabolites [3]. | • Lipid peroxidation (MDA level) • Antioxidant enzyme activity (SOD, CAT) • Apoptosis markers (caspase-3) [2] [3] | | Therapeutic Intervention | Pre- or post-treatment with antidotes (atropine, pralidoxime) or potential protectants (antioxidants) [2] [7]. | Co-treatment of cells with OP and therapeutic candidate [2]. | • AChE reactivation • Reduction in oxidative stress markers • Improvement in cellular viability [2] |
This compound is a systemic organophosphate insecticide with an acute oral toxicity (LD₅₀ 890 mg/kg in rats) that is moderate compared to other OPs [1]. Its primary mechanism of action is AChE inhibition, a trait it shares with all other OPs discussed [1]. However, a critical finding for researchers is that OPs are not a homogeneous group in terms of their human toxicity or likely their underlying non-cholinergic mechanisms [4] [3].
When designing studies, it is crucial to:
The most detailed analytical protocols for Menazon date back to the 1970s. The following table summarizes the methods found for both formulation and residue analysis [1].
| Aspect | Formulation Analysis (for "Saphicol", 40% this compound) | Residue Analysis (in Food Crops) |
|---|---|---|
| Extraction | Aqueous dioxan [1] | Methanol [1] |
| Clean-up / Separation | Cation-exchange resin column (this compound retained, eluted with methanolic ammonium acetate) [1] | Cation-exchange resin column (eluted with buffer, further purified by chloroform extraction) [1] |
| Analysis & Detection | Wet oxidation to orthophosphoric acid, determined as phosphovanadomolybdate complex by differential spectrophotometry at 430 nm [1] | Wet oxidation to inorganic phosphate, determined as molybdophosphate complex at 820 nm [1] |
| Reported Recovery | Not specified for formulations | Good recovery from brussels sprouts, potatoes, sugar beets, apples, etc. [1] |
| Detection Limit | Not specified | ~0.05 ppm (on a 50g sample) [1] |
While direct data on modern this compound analysis is lacking, current research on other obsolete or restricted organophosphates provides a context for how such compounds are analyzed today. The methods below are not specific to this compound but represent the current technological standard you inquired about.
The following table compares a modern research method for similar pesticides with the historical approach for this compound.
| Characteristic | Historical Method for this compound (1973) | Modern HPLC-DAD Method for Anticholinesterase Pesticides (2022) |
|---|---|---|
| Analytical Technique | Spectrophotometry (colorimetric) [1] | High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) [2] |
| Separation Principle | Cation-exchange chromatography [1] | Reversed-phase chromatography [2] |
| Detection Principle | Color reaction of phosphorus [1] | UV-Vis spectrum and retention time [2] |
| Sample Matrices Validated | Food crops, soil [1] | Stomach contents, liver, vitreous humor, blood [2] |
| Linear Range | Not specified | 25–500 μg/mL [2] |
| Advantages | - Accessible instrumentation | - High selectivity and specificity
The following workflow and protocol detail the modern HPLC-DAD method, which could be adapted for the analysis of this compound and its potential metabolites [2].
Given the lack of direct comparative data, here are suggestions for how you might proceed:
The table below summarizes the general characteristics of HPLC and GC methods based on the studies found. This can guide expectations for Menazon method development.
| Aspect | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
|---|---|---|
| General Principle | Separation of compounds dissolved in a liquid mobile phase using a solid stationary phase [1]. | Separation of vaporized compounds using a gaseous mobile phase and a column stationary phase [2]. |
| Ideal For | Thermally unstable, non-volatile, or polar compounds [3] [4]. | Volatile, thermally stable, and non-polar compounds [2]. |
| Sample Preparation | Can be simpler; often involves dissolution, filtration, or solid-phase extraction (SPE) [3] [4]. | May require complex derivatization to increase volatility and thermal stability [3]. |
| Common Detectors | Diode Array Detector (DAD) [5] [3] [4], Mass Spectrometry (MS) [6] [7]. | Flame Ionization Detector (FID) [5], Mass Spectrometry (MS) [2] [6] [7]. |
| Key Advantage for Pesticides | Can often analyze compounds directly without derivatization [3]. | Excellent separation efficiency and sensitivity for amenable compounds [2]. |
A study on the herbicide bentazon (which, like this compound, is a polar pesticide) concluded that HPLC is favored over GC because bentazon is thermally unstable and would require a derivatization step for GC analysis, making HPLC a more straightforward choice [3].
While specific protocols for this compound were not found, the following workflows from the search results illustrate how methods are developed and validated for compound analysis using these techniques. You can adapt these frameworks for this compound.
HPLC-DAD Method Development Workflow (e.g., for Pharmaceutical Analysis) [1] The process often follows a structured path from initial setup to full validation, as illustrated below:
Sample Preparation Workflow (e.g., for Pesticides in Complex Matrices) [4] [6] For complex samples like biological tissues or food products, a robust sample preparation step is crucial. The QuEChERS method is widely used.
Based on the evidence, here are the critical factors to consider when choosing a technique for this compound:
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the generated data are accurate, reproducible, and reliable [1] [2]. For a method to be "stability-indicating," it must be able to accurately measure the active ingredient (e.g., Menazon) while also separating it and quantifying its degradation products and process impurities [1].
The table below outlines the core parameters required for validating an analytical method, drawing from International Council for Harmonisation (ICH) and other regulatory guidelines [1] [2].
| Validation Parameter | Definition & Purpose | Typical Methodology & Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of other components (impurities, degradants, matrix) [1]. | Use forced degradation studies (heat, light, pH) and analyze placebo. Assess via baseline separation of peaks and peak purity tests (e.g., PDA or MS) [1]. |
| Accuracy | Closeness of test results to the true value [1]. | Spike known amounts of this compound into a sample matrix (e.g., placebo, crop material). Recovery of 80-120% for assay, with wider ranges for low-level impurities, is typical [1]. |
| Precision | Degree of scatter in results under normal operating conditions. Includes repeatability and intermediate precision [1]. | Repeatability: Multiple injections of a homogeneous sample (RSD < 2.0% for assay). Intermediate Precision: Same procedure, different days/analysts/instruments [1]. |
| Linearity | Ability to obtain test results proportional to the analyte concentration [1]. | Analyze minimum of 5 concentrations. Correlation coefficient (r²) typically >0.99 [1]. |
| Range | Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity [1]. | Derived from linearity studies; must cover the intended use (e.g., 80-120% of test concentration for assay) [1]. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 is a common approach [3]. |
| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. Precision (RSD) and accuracy should be demonstrated at this level [3]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pH, flow rate) [2]. | Not a strict validation parameter per ICH, but tested to ensure method reliability. |
While a modern method for this compound was not found, a 1973 technical report describes a foundational analytical approach involving extraction, cation-exchange cleanup, and spectrophotometric detection [4]. Today, this would be replaced by more advanced techniques like Reversed-Phase High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), which is the industry standard for stability-indicating methods [1] [3].
The following diagram illustrates the logical workflow for developing and validating a this compound method, integrating the parameters from the table above.
For a quantitative method like an HPLC assay for this compound, the experimental workflow can be visualized as follows:
Since a complete protocol is not available in the public domain, here is a practical path forward:
The table below summarizes the analytical method for this compound as described in a 1973 technical report [1]. It is important to note that this method is historical and may not reflect current best practices.
| Aspect | Description from 1973 Technical Report |
|---|---|
| Application | Used to control aphids on fruit and vegetable crops via soil, seed, or foliar treatment [1]. |
| Reported Acute Oral LD50 | 1950 mg/kg for female rats [1]. |
| Sample Matrices | Brussels sprouts, potatoes, sugar beets, beet foliage, apples, broad beans, cabbage, strawberries, lettuce, black currants, gooseberries, carrots, Kaffier corn, tobacco, soil [1]. |
| Extraction Method | Extraction from food crops with methanol [1]. |
| Cleanup & Separation | Use of a cation-exchange resin column. This compound is retained on the column and then eluted with a buffer solution, followed by further purification via extraction into chloroform [1]. |
| Detection & Quantification | Wet oxidation of this compound to inorganic phosphate, which is then determined as a molybdophosphate complex measured at 820 nm [1]. |
| Detection Limit | Approximately 0.05 ppm on a 50 gm sample [1]. |
| Recovery Data | The report states that recovery data for this compound added to various crops are listed, but the specific recovery percentages or a comparison across matrices are not provided in the available excerpt [1]. |
While direct comparative data for this compound is scarce, modern analytical techniques and validation standards provide a crucial framework for understanding how such recovery studies should be conducted today.
The following diagram outlines the general experimental workflow for pesticide residue analysis, based on the historical method for this compound and common principles in the field [1].
Menazon is an organophosphate pesticide known for its specific action against aphids. According to a 1973 technical report, it was considered harmless to most other insect species and aphid predators, which indicates a high degree of biological selectivity [1].
The toxicological data from that report is summarized below:
| Parameter | Value |
|---|---|
| Target Pest | Aphids |
| Application Crops | Fruit, vegetables (e.g., brussels sprouts, apples, strawberries) |
| Application Methods | Soil treatment, seed treatment, foliar application |
| Acute Oral LD50 (female rats) | 1950 mg/kg |
| Acute Dermal LD50 | >2000 mg/kg |
| Specificity Note | Harmless to most other insect species and aphid predators [1] |
While not a "specificity test" in the biological sense, accurate chemical analysis is crucial for validating the presence and concentration of this compound in various samples. A 2022 study developed and validated a reliable High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) method for forensic detection of anticholinesterase pesticides, including this compound [2].
The following diagram outlines the general workflow of this analytical protocol:
The method was rigorously validated for parameters including [2]:
The table below summarizes the core parameters for designing a linearity evaluation study, based on general LC-MS method validation principles [1].
| Parameter | Recommendation & Purpose | Application Example |
|---|---|---|
| Calibration Type | Matrix-matched standards preferred to account for matrix effects on ionization [1]. | Prepare standards in blank matrix extract (e.g., tomato homogenate for pesticide analysis) [1]. |
| Number of Concentration Levels | Minimum of 6, but ~10 levels recommended to adequately define the range and for robust statistical analysis [1]. | - |
| Concentration Range | Must encompass lowest (5%) to highest (120%) expected analyte release in samples [1] [2]. | A range from 5% to 120% of the nominal target concentration [2]. |
| Measurement Protocol | Analysis order should be randomized to account for instrument drift; each level measured in at least 2 replicates [1]. | - |
After collecting data, linearity of the calibration curve is evaluated. The general workflow and statistical methods are summarized in the following diagram and table.
| Test | Purpose & Calculation | Interpretation |
|---|
| Lack-of-Fit Test [1] | Compares deviation from linear model (MSSLOF) to inherent random error (MSSerror). Fcalculated = MSSLOF / MSSerror | If Fcalculated > Ftabulated, the linear model is not adequate. | | Mandel's Fitting Test [1] | Compares the goodness-of-fit of a linear model (Sy1) vs. a non-linear model like a parabola (Sy2). Fcalculated = S²y2 / S²y1 | If Fcalculated > Ftabulated, the non-linear model provides a significantly better fit. | | Equivalence Testing [3] | Uses a two one-sided tests (TOST) approach to evaluate if the bias from using a linear model is within pre-specified, acceptable limits. | A closed-form solution that makes testing easier to implement. |
The following table summarizes key information about this compound, which is crucial for understanding its context.
| Property | Value |
|---|---|
| Chemical Name | S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate [1] |
| CAS Registry Number | 78-57-9 [1] |
| Molecular Weight | 281.30 g/mol [1] |
| Mode of Action | Acetylcholinesterase inhibitor [1] |
| Current Regulatory Status (USA & EU) | Not approved [1] |
| WHO Classification | Obsolete (O) [1] |
While specific data on this compound's precision and accuracy is scarce, the following methodology from a recent forensic toxicology study details the validation of an HPLC-DAD method for quantifying anticholinesterase pesticides (the class to which this compound belongs) in biological matrices. This provides a clear standard for how such an assessment is performed [2].
The experimental workflow for this protocol can be visualized as follows:
| Analytical Parameter | Result / Criterion | Description |
|---|---|---|
| Linearity | 25–500 μg/mL | The concentration range over which the method provides accurate measurements. |
| Correlation Coefficient (r²) | > 0.99 | Indicates a strong linear relationship between concentration and detector response. |
| Precision (CV) | < 15% | Measures the repeatability of the analysis (low variation between repeated measurements of the same sample). |
| Accuracy (RSD) | < 15% | Measures how close the measured value is to the true value. |
| Recovery of Analytes | 31% to 71% | Indicates the efficiency of extracting the analyte from the complex biological matrix. |
| Selectivity | No significant interfering peaks | Confirms that the method specifically detects the target pesticides without interference from other matrix components. |
Although this compound itself is obsolete, the principles of its action and analysis remain relevant.
The following table consolidates the available information on this compound's properties and status, which may serve as a baseline for historical comparison with contemporary alternatives.
| Property | Description |
|---|---|
| Chemical Name | S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate [1] |
| CAS Registry Number | 78-57-9 [1] |
| Molecular Formula | C₆H₁₂N₅O₂PS₂ [1] |
| Molecular Weight | 281.3 g/mol [1] |
| Historical Use | Systemic aphicide for crops like sugar beets, potatoes, and fruit trees [1] |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor [1] |
| Water Solubility | 240 mg/L at 20 °C [1] |
| Current Regulatory Status (USA & EU) | Not approved [1] |
| WHO Classification | Obsolete [1] |
While direct data on this compound is limited, current scientific literature on organophosphorus pesticides (OPs) provides insight into modern evaluation protocols that you can apply when assessing contemporary alternatives.
Given the lack of current data on this compound, here are suggestions for developing your guide:
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